- Aqueous Bromination Method for the Synthesis of Industrially-Important Intermediates Catalyzed by Micellar Solution of Sodium Dodecyl Sulfate (SDS), Industrial & Engineering Chemistry Research, 2012, 51(5), 2227-2234

Cas no 90-59-5 (3,5-Dibromosalicylaldehyde)

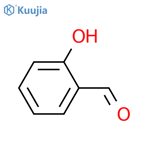

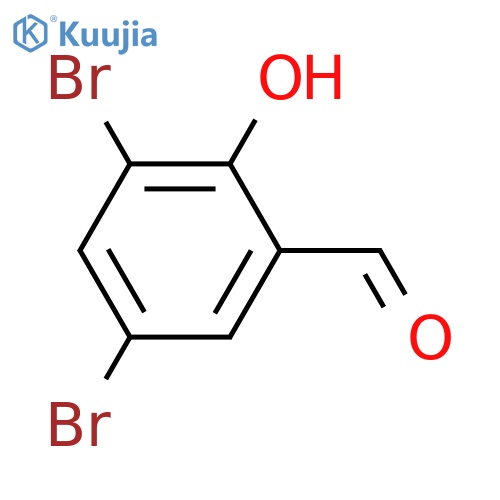

3,5-Dibromosalicylaldehyde structure

상품 이름:3,5-Dibromosalicylaldehyde

3,5-Dibromosalicylaldehyde 화학적 및 물리적 성질

이름 및 식별자

-

- 3,5-Dibromo-2-hydroxybenzaldehyde

- 3,5-Dibromosalicyladehyde

- 3,5-Dibromosalicylaldehyde

- Dalyde

- Benzaldehyde, 3,5-dibromo-2-hydroxy-

- 3,5-Dibromosalicylaldeyde

- 2-Hydroxy-3,5-dibromobenzaldehyde

- 3,5-DIBROMOSILICYLALDEHYDE

- 7A260PBI3A

- JHZOXYGFQMROFJ-UHFFFAOYSA-N

- 3,5-DIBROMO SALICYCLIC ALDEHYDE

- Salicylaldehyde, 3,5-dibromo- (6CI,7CI,8CI)

- Salicylaldehyde, 3,5-dibromo-

- PD139179

- 90-59-5

- InChI=1/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11

- 9P-929

- Salicylaldehyde,5-dibromo-

- FT-0614520

- DTXSID1021796

- Benzaldehyde,5-dibromo-2-hydroxy-

- BCP06387

- MFCD00003318

- Dembrexine Hydrochloride Monohydrate Imp. C (EP); Dembrexine Imp. C (EP); 3,5-Dibromo-2-hydroxybenzaldehyde; Dembrexine Hydrochloride Monohydrate Impurity C; Dembrexine Impurity C

- BBL023734

- F15422

- STK198699

- BDBM111000

- F0910-0109

- 3,5-dibrom-2-hydroxybenzaldehyd

- NSC-6221

- 3,5-DIBROMOSALICYLALDEHYDE [MI]

- J-511255

- 3,5-Dibromosalicylaldehyde, 98%

- SCHEMBL2120180

- A843591

- LS-24984

- Q27266799

- UNII-7A260PBI3A

- CS-0013288

- AKOS000268598

- EINECS 202-003-4

- BRN 1424739

- SY036779

- US8614253, .3-31

- SR-01000883702

- SR-01000883702-1

- Z57313905

- CHEMBL229251

- 3,5-dibromo-salicylaldehyde

- 3,5-Dibromo-2-hydroxybenzaldehyd

- C7H4Br2O2

- EN300-18188

- AMY31488

- D0188

- 3-08-00-00188 (Beilstein Handbook Reference)

- 2-[4-(dipropylsulfamoyl)benzoyl]oxybenzoic acid;3,5-Dibromosalicylaldehyde

- NSC 6221

- NSC6221

- AC-15254

- 4,6-Dibromo-2-formylphenol; Dalyde; NSC 6221

- 3,5-Dibromo-2-hydroxybenzaldehyde (ACI)

- Salicylaldehyde, 3,5-dibromo- (6CI, 7CI, 8CI)

- 1-Formyl-2-hydroxy-3,5-dibromobenzene

- 2,4-Dibromo-6-formylphenol

- 4,6-Dibromo-2-formylphenol

- 3,5-dibromsalicylaldehyd

- DTXCID601796

- Salicylaldehyde, 3,5-dibromo-(6CI,7CI,8CI)

- NS00039365

- DB-022011

-

- MDL: MFCD00003318

- 인치: 1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H

- InChIKey: JHZOXYGFQMROFJ-UHFFFAOYSA-N

- 미소: O=CC1C(O)=C(Br)C=C(Br)C=1

- BRN: 1424739

계산된 속성

- 정밀분자량: 277.85800

- 동위원소 질량: 277.857805

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 1

- 복잡도: 151

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 4

- 소수점 매개변수 계산 참조값(XlogP): 3

- 토폴로지 분자 극성 표면적: 37.3

실험적 성질

- 색과 성상: 노랑-노랑-갈색 결정 분말

- 밀도: 1.9661 (rough estimate)

- 융해점: 81.0 to 85.0 deg-C

- 비등점: 261.2 °C at 760 mmHg

- 플래시 포인트: 111.7 °C

- 굴절률: 1.4970 (estimate)

- 용해도: methanol: soluble25mg/mL, clear, yellow to brown

- 수용성: Soluble in methanol 25 mg/mL. Insoluble in water.

- PSA: 37.30000

- LogP: 2.72970

- 머크: 3027

- 민감성: Air Sensitive

3,5-Dibromosalicylaldehyde 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335,H400

- 경고성 성명: P261,P273,P305+P351+P338

- 위험물 운송번호:UN 3077 9 / PGIII

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S37/39-S24/25

- RTECS 번호:CU5609000

-

위험물 표지:

- 패키지 그룹:III

- 위험 등급:9

- 저장 조건:Store at room temperature

- 위험 용어:R36/37/38

3,5-Dibromosalicylaldehyde 세관 데이터

- 세관 번호:2913000090

- 세관 데이터:

?? ?? ??:

2913000090개요:

2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2913000090 제2912류 제품의 할로겐화, 술폰화, 질화 또는 아질화 파생물 교육 관세: 17.0% 환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

3,5-Dibromosalicylaldehyde 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A622529-25g |

3,5-Dibromo-2-hydroxybenzaldehyde |

90-59-5 | 98% | 25g |

$13.0 | 2025-02-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0188-25G |

3,5-Dibromosalicylaldehyde |

90-59-5 | >98.0%(T)(HPLC) | 25g |

¥310.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D634252-50g |

3,5-Dibromosalicylaldehyde |

90-59-5 | 97% | 50g |

$250 | 2024-06-05 | |

| Enamine | EN300-18188-0.05g |

3,5-dibromo-2-hydroxybenzaldehyde |

90-59-5 | 92% | 0.05g |

$19.0 | 2023-09-19 | |

| Life Chemicals | F0910-0109-10g |

"3,5-DIBROMOSALICYLALDEHYDE" |

90-59-5 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 122130-10G |

3,5-Dibromosalicylaldehyde |

90-59-5 | 98% | 10G |

¥541.99 | 2022-02-24 | |

| Life Chemicals | F0910-0109-1g |

"3,5-DIBROMOSALICYLALDEHYDE" |

90-59-5 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| Alichem | A019143387-500g |

3,5-Dibromo-2-hydroxybenzaldehyde |

90-59-5 | 98% | 500g |

$293.00 | 2023-08-31 | |

| Ambeed | A622529-500g |

3,5-Dibromo-2-hydroxybenzaldehyde |

90-59-5 | 98% | 500g |

$229.0 | 2025-02-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017493-10g |

3,5-Dibromosalicylaldehyde |

90-59-5 | 98% | 10g |

¥38 | 2024-05-21 |

3,5-Dibromosalicylaldehyde 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Bromine Catalysts: Sodium dodecyl sulfate Solvents: Water ; 15 min, 25 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 20 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

참조

- A new process for the bromination of aromatic amines and phenols, Yingyong Huaxue, 2010, 27(3), 370-372

합성 방법 3

합성 방법 4

합성 방법 5

반응 조건

1.1 Reagents: Bromine , Calcium bromide Solvents: Acetonitrile , Water ; 2 - 3 min, 25 °C; 10 min, 25 °C

1.2 Reagents: Water ; 25 °C

1.2 Reagents: Water ; 25 °C

참조

- Environmentally-Benign and Rapid Bromination of Industrially-Important Aromatics Using an Aqueous CaBr2-Br2 System as an Instant and Renewable Brominating Reagent, Industrial & Engineering Chemistry Research, 2011, 50(2), 705-712

합성 방법 6

합성 방법 7

합성 방법 8

합성 방법 9

합성 방법 10

합성 방법 11

반응 조건

1.1 Reagents: Potassium bromide Catalysts: Vanadate(2-), diaquabis(glycinato-κO)dioxo[μ-(peroxy-κO:κO′)]diperoxydi-, dihydr… Solvents: Water

참조

- Bromination mediated by a vanadium(V)-peroxo complex [V2O2(O2)3(GlyH)2(H2O)2] (GlyH = glycine): a functional model for the enzyme bromoperoxidase, Journal of Chemical Research, 1995, (2), 80-1

합성 방법 12

반응 조건

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 30 - 40 °C

1.2 Reagents: Sodium chlorate Solvents: Water ; 30 - 40 °C; 2.5 h, 30 - 40 °C

1.2 Reagents: Sodium chlorate Solvents: Water ; 30 - 40 °C; 2.5 h, 30 - 40 °C

참조

- Synthesis of chiral tridentate schiff-base ligands and their catalytic research for asymmetric Henry reaction, Zhejiang Gongye Daxue Xuebao, 2014, 42(1), 73-76

합성 방법 13

합성 방법 14

합성 방법 15

합성 방법 16

합성 방법 17

합성 방법 18

합성 방법 19

3,5-Dibromosalicylaldehyde Raw materials

3,5-Dibromosalicylaldehyde Preparation Products

3,5-Dibromosalicylaldehyde 관련 문헌

-

Siya T. Hulushe,Meloddy H. Manyeruke,Marcel Louzada,Sergei Rigin,Eric C. Hosten,Gareth M. Watkins RSC Adv. 2020 10 16861

-

Dengfeng Liu,Xingmei Zhang,Luqun Zhu,Jing Wu,Xingqiang Lü Catal. Sci. Technol. 2015 5 562

-

Sweta Kumari,Arun Kumar Mahato,Abhishek Maurya,Vijay Kumar Singh,Neha Kesharwani,Payal Kachhap,Igor O. Koshevoy,Chanchal Haldar New J. Chem. 2017 41 13625

-

4. A convenient general synthesis of 3-substituted 2H-chromene derivativesPerry T Kaye,Xolani W. Nocanda J. Chem. Soc. Perkin Trans. 1 2002 1318

-

Siya T. Hulushe,Meloddy H. Manyeruke,Marcel Louzada,Sergei Rigin,Eric C. Hosten,Gareth M. Watkins RSC Adv. 2020 10 16861

90-59-5 (3,5-Dibromosalicylaldehyde) 관련 제품

- 477872-65-4(3-(2-Methylbenzyl)sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine)

- 1798485-15-0(2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

- 763124-65-8(N-(4-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide)

- 1346603-63-1(Trimecaine-d10 Hydrochloride)

- 2229135-26-4(5-(4-methoxy-3-nitrophenyl)-1,2-oxazol-4-amine)

- 1353962-68-1(4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester)

- 2097977-35-8(1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1803727-23-2(2-Bromo-1-(3-fluoro-2-(methylthio)phenyl)propan-1-one)

- 2649057-70-3(5-Bromo-2-(1-isocyanatocyclopropyl)pyridine)

- 2639405-39-1(ethyl 5-{(2-ethoxyethyl)aminomethyl}furan-2-carboxylate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:90-59-5)3,5-Dibromosalicylaldehyde

순결:99%/99%

재다:500g/1kg

가격 ($):206.0/351.0